![molecular formula C6H7ClN2O3S2 B13152379 2-Propanamido-1,3-thiazole-5-sulfonyl chloride](/img/structure/B13152379.png)
2-Propanamido-1,3-thiazole-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanamido-1,3-thiazole-5-sulfonyl chloride is a chemical compound with a molecular weight of 254.7 g/mol . This compound is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 2-Propanamido-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of 2-propanamido-1,3-thiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
2-Propanamido-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of various oxidized and reduced derivatives.
Coupling Reactions: The compound can participate in metal-catalyzed coupling reactions, such as Suzuki and Heck reactions, to form complex molecular structures.
Wissenschaftliche Forschungsanwendungen
2-Propanamido-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including anticancer, antimicrobial, and anti-inflammatory agents.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into molecular mechanisms of action.
Industrial Applications: It is used in the development of advanced materials and chemical intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Propanamido-1,3-thiazole-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function . The thiazole ring provides additional binding interactions through hydrogen bonding and π-π stacking .
Vergleich Mit ähnlichen Verbindungen
2-Propanamido-1,3-thiazole-5-sulfonyl chloride can be compared with other thiazole derivatives, such as:
1,3-thiazole-5-sulfonyl chloride: Similar in structure but lacks the propanamido group, which may affect its biological activity and reactivity.
2-(acetylamino)-1,3-thiazole-5-sulfonyl chloride: Contains an acetylamino group instead of a propanamido group, leading to differences in chemical properties and applications.
The unique combination of the propanamido and sulfonyl chloride groups in this compound provides distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H7ClN2O3S2 |
---|---|
Molekulargewicht |
254.7 g/mol |
IUPAC-Name |
2-(propanoylamino)-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C6H7ClN2O3S2/c1-2-4(10)9-6-8-3-5(13-6)14(7,11)12/h3H,2H2,1H3,(H,8,9,10) |
InChI-Schlüssel |
BWXHXBUEGSRQQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=NC=C(S1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.